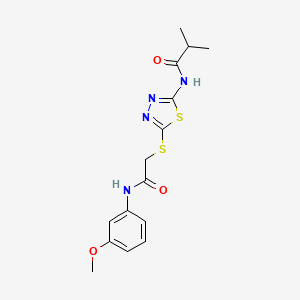
N-(5-((2-((3-甲氧基苯基)氨基)-2-氧代乙基)硫)-1,3,4-噻二唑-2-基)异丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a useful research compound. Its molecular formula is C15H18N4O3S2 and its molecular weight is 366.45. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒活性
该化合物已用于合成5-(4-氯苯基)-N-取代-N-1,3,4-噻二唑-2-磺酰胺衍生物 。 这些衍生物已显示出一定的抗烟草花叶病毒活性 。 这表明该化合物可用于开发新的抗病毒药物 .
抗菌活性
该化合物已用于合成2-{[(2-羟基-5-甲氧基苯基)亚甲基]氨基}烟酸 。 该合成化合物对所有测试的微生物均表现出抗菌作用,但对白色念珠菌分离株除外 。 这表明该化合物可用于开发新的抗菌药物 .
抗真菌活性
该化合物作为磺酰胺衍生物的一部分,与抗真菌特性有关 。 这表明其在开发新的抗真菌药物方面具有潜在的应用 .
除草特性
包括该化合物在内的磺酰胺衍生物也被报道具有除草特性 。 这表明其在农业中具有潜在的应用,特别是在开发新型除草剂方面 .
抗惊厥特性
某些包括该化合物在内的1,3,4-噻二唑通常表现出抗惊厥特性 。 这表明其在开发新的抗惊厥药物方面具有潜在的应用 .
抗菌特性
生物活性
N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, synthesis pathways, and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of a 3-methoxyphenyl group and an isobutyramide moiety enhances its solubility and biological interactions. The molecular formula is C15H18N4O2S, with a molecular weight of approximately 342.39 g/mol.
Anticancer Properties
Research indicates that N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines by:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase.
- Apoptotic Pathway Modulation : It modulates key apoptotic markers such as Bcl-2 and cleaved caspases, leading to increased apoptosis rates in cancer cells .
The mechanism of action involves interaction with specific proteins that regulate cell proliferation and apoptosis. Notably, it inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This inhibition leads to altered expression levels of cyclins A2 and B1, as well as cdc25c .
Synthesis Pathways
The synthesis of N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide typically involves multiple steps:
- Formation of Thiadiazole Ring : The thiadiazole ring can be synthesized through reactions involving thiosemicarbazides and appropriate carbonyl compounds.
- Amidation Reaction : The final compound is obtained through an amidation reaction between the thiadiazole derivative and isobutyric acid derivatives.
These synthetic routes allow for the fine-tuning of the compound's properties and enhance its biological activity .
Research Findings and Case Studies
Recent studies have highlighted the compound's potential across various biological assays:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | K562 (CML) | 7.4 | Abl kinase inhibition |
| Study 2 | MCF-7 (Breast Cancer) | 0.28 | Induction of apoptosis |
| Study 3 | A549 (Lung Cancer) | 0.52 | Cell cycle arrest |
These findings suggest that N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide could serve as a promising candidate for further development in cancer therapeutics .
属性
IUPAC Name |
N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-9(2)13(21)17-14-18-19-15(24-14)23-8-12(20)16-10-5-4-6-11(7-10)22-3/h4-7,9H,8H2,1-3H3,(H,16,20)(H,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAWHJOHFDFWIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














